N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Kinase Inhibition FLAP Inhibition Target Identification

Procure this fluorinated pyrimidine-thiazole-acetamide scaffold to drive your medicinal chemistry program. The unique 3-fluoro-4-methylphenyl substituent offers distinct electronic and steric properties not found in 4-chlorophenyl or unsubstituted analogs, enabling precise structure-activity relationship (SAR) studies. Ideal as a chemical starting point for kinase or FLAP inhibitor libraries, or as a structurally matched negative control when validated inactive. Its drug-like cLogP (~2.8) and tPSA (~85 Ų) make it a valuable benchmark for ADME model validation. Act now to secure this differentiated scaffold for your next discovery campaign.

Molecular Formula C16H14FN5OS
Molecular Weight 343.38
CAS No. 1226438-15-8
Cat. No. B2438198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
CAS1226438-15-8
Molecular FormulaC16H14FN5OS
Molecular Weight343.38
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3)F
InChIInChI=1S/C16H14FN5OS/c1-10-3-4-11(7-13(10)17)20-14(23)8-12-9-24-16(21-12)22-15-18-5-2-6-19-15/h2-7,9H,8H2,1H3,(H,20,23)(H,18,19,21,22)
InChIKeyPRJLQLMSXKBOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide: Procurement Baseline and Compound Identity


N-(3-Fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226438‑15‑8) is a synthetic, fluorinated heterocyclic small molecule built on a pyrimidine‑thiazole‑acetamide scaffold. It is primarily listed in chemical supplier catalogs as a research‑grade compound for drug discovery and medicinal chemistry applications, where its fluorine and nitrogen‑rich aromatic architecture is suggested to enhance metabolic stability and target‑binding affinity [1]. Despite its availability from multiple vendors, no primary literature, patent‑specific biological data, or authoritative database entries were identified that define its molecular target or mechanism of action with quantitative certainty.

Why Generic Substitution Fails for N-(3-Fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide


Compounds sharing the pyrimidine‑thiazole‑acetamide core can diverge significantly in biological activity due to subtle variations in the N‑aryl substituent. The 3‑fluoro‑4‑methylphenyl group in this compound is structurally distinct from the 4‑chlorophenyl, 4‑methoxyphenyl, or unsubstituted phenyl analogs that appear in the same chemical space [1]. Fluorine substitution at the 3‑position influences both electronic distribution and metabolic stability, while the 4‑methyl group adds steric bulk that can alter binding‑pocket complementarity. Without direct comparative pharmacology data, quantitative differentiation remains inferential, but the principle that small substituent changes can cause profound shifts in potency and selectivity is well established in medicinal chemistry and precludes simple interchangeability [2].

Product‑Specific Quantitative Evidence Guide for N-(3-Fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide


Target Engagement and Potency: Lack of Quantitative Comparator Data

No quantitative target‑engagement data (IC₅₀, Kd, or Ki) were identified for N‑(3‑fluoro‑4‑methylphenyl)‑2‑(2‑(pyrimidin‑2‑ylamino)thiazol‑4‑yl)acetamide in any peer‑reviewed publication, patent, or curated database such as ChEMBL or BindingDB. A structurally related compound (CHEMBL2177737) shows Syk inhibition with an IC₅₀ of 7 nM, but this data cannot be extrapolated to the target compound [1]. Without direct assay results, no potency comparison against known Syk inhibitors (e.g., fostamatinib, entospletinib) or FLAP inhibitors (e.g., MK‑886, BI 665915) can be made.

Kinase Inhibition FLAP Inhibition Target Identification

Physicochemical Property Comparison: Predicted vs. Experimental

Physicochemical properties for N‑(3‑fluoro‑4‑methylphenyl)‑2‑(2‑(pyrimidin‑2‑ylamino)thiazol‑4‑yl)acetamide are available only as computational predictions or from vendor‑supplied certificates of analysis. Typical predicted values include a molecular weight of 329.4 g·mol⁻¹, cLogP of ~2.8, and a topological polar surface area (tPSA) of ~85 Ų . In contrast, the closely related analog N‑(4‑methoxyphenyl)‑2‑(2‑(pyrimidin‑2‑ylamino)thiazol‑4‑yl)acetamide (CAS unavailable) has a predicted cLogP of ~2.2 and tPSA of ~94 Ų due to the methoxy substituent . The ~0.6 log unit difference in predicted lipophilicity could translate into measurably distinct membrane permeability and metabolic stability, but experimental validation is absent.

Physicochemical Properties Drug-likeness ADME Prediction

Structural Differentiation: 3‑Fluoro‑4‑methylphenyl vs. Common Aryl Substituents

A substructure search across vendor catalogs reveals several analogs differing only in the N‑aryl group: N‑(4‑fluorophenyl), N‑(4‑chlorophenyl), N‑(4‑methylphenyl), and N‑(3,4‑dimethylphenyl) variants are all commercially available . The 3‑fluoro‑4‑methylphenyl substitution pattern is unique among these in combining an electron‑withdrawing fluorine at the meta position with an electron‑donating methyl at the para position. This electronic “push‑pull” arrangement is not present in any of the mono‑substituted analogs. Quantitative data correlating this substitution pattern with biological activity are, however, absent from the public domain.

Structure-Activity Relationship Fluorine Scan Scaffold Hopping

Application Scenarios for N-(3-Fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide Based on Available Evidence


Chemical Probe Feasibility Assessment

Given the absence of target‑specific potency data, the compound's primary utility is as a chemical starting point for a medicinal chemistry program. A research team could use it to perform a focused SAR exploration around the 3‑fluoro‑4‑methylphenyl motif, synthesizing a small library and profiling the members against a panel of kinases or FLAP to establish the first quantitative structure‑activity relationships for this scaffold [1].

Negative Control or Inactive Comparator

In cellular assays where a related pyrimidine‑thiazole‑acetamide shows activity, N‑(3‑fluoro‑4‑methylphenyl)‑2‑(2‑(pyrimidin‑2‑ylamino)thiazol‑4‑yl)acetamide could be employed as a structurally matched negative control, provided that it is first confirmed to be inactive or significantly less potent than the active analog under the same assay conditions [1].

Physicochemical Benchmarking

The compound can serve as a benchmark for computational ADME models. Its predicted cLogP (~2.8) and tPSA (~85 Ų) place it within typical drug‑like space. Experimental determination of solubility, logD, and microsomal stability would generate data that can validate or refine in silico predictions for the broader pyrimidine‑thiazole‑acetamide series [1].

Quote Request

Request a Quote for N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.